4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
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Description
4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.16. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
- Ring transformations of thiadiazole derivatives have been explored, showcasing the potential of such compounds in the synthesis of triazole-thiocarboxamides and triazole-4-thiohydrazides (L'abbé et al., 1991).
- Studies have reported the synthesis of formazans from Mannich bases of thiadiazole derivatives, emphasizing their utility as intermediates for creating antimicrobial agents (Sah et al., 2014).
Structural Analysis and Properties
- Research on the crystal structure of pyrazole derivatives has provided insights into the molecular arrangement and potential chemical properties of such compounds (Xu & Shi, 2011).
- Studies have also explored the synthesis and characterization of thiazoles, highlighting their structural features and potential applications in various fields (Amer et al., 2011).
Potential Applications
- Several studies have focused on the antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of pyrazole-based heterocycles, indicating potential pharmaceutical applications (Abdel-Wahab et al., 2012).
- The synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes has been investigated, suggesting the versatility of these compounds in creating novel derivatives for varied uses (Perandones & Soto, 1997).
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-methylanilino)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-2-3-7(4-8(6)12)14-11-15-10(13)9(5-16)17-11/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXEPZWQOHXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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